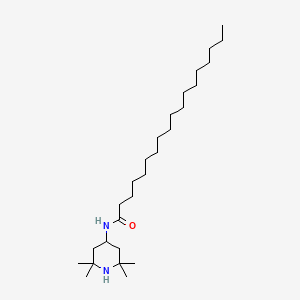
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride typically involves the reaction of allyldimethylamine with 3-((1-oxooleyl)amino)propyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through filtration, drying, and packaging.
化学反応の分析
Types of Reactions
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as hydroxide ions, amines; reactions are conducted in polar solvents like water or methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ammonium compounds.
科学的研究の応用
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
作用機序
The mechanism of action of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride involves its interaction with cell membranes and other molecular targets. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and enhancing permeability. This property is particularly useful in drug delivery and antimicrobial applications.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.
Uniqueness
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride stands out due to its unique molecular structure, which combines the properties of allyl, dimethyl, and 1-oxooleyl groups. This combination provides enhanced surfactant properties and allows for versatile applications in various fields.
特性
CAS番号 |
93917-90-9 |
|---|---|
分子式 |
C26H51ClN2O |
分子量 |
443.1 g/mol |
IUPAC名 |
dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C26H50N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26(29)27-23-21-25-28(3,4)24-6-2;/h6,13-14H,2,5,7-12,15-25H2,1,3-4H3;1H/b14-13-; |
InChIキー |
SWTDRLHUCDRWQO-HPWRNOGASA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


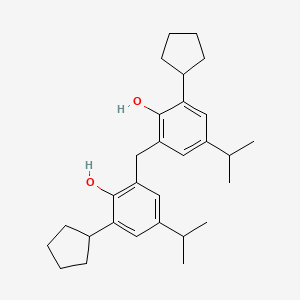

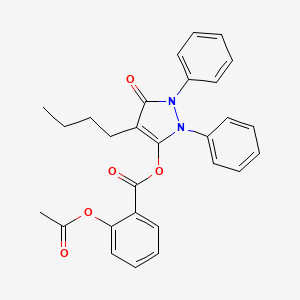
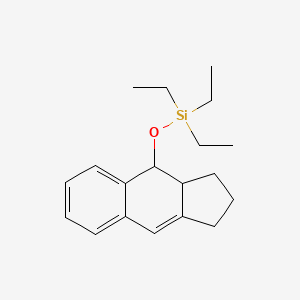
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
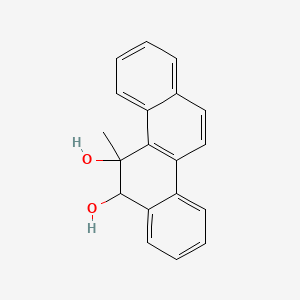
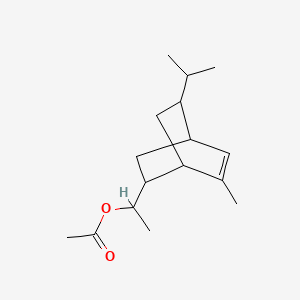
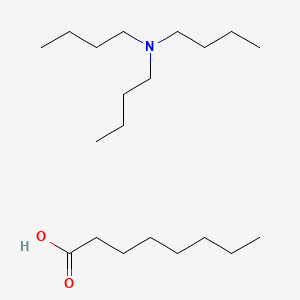
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
